Pardaxin 5
Description
Overview of Antimicrobial Peptides (AMPs) from Marine Sources
Marine organisms exist in an environment teeming with microorganisms, necessitating robust defense mechanisms. AMPs are key effectors in this innate immunity, acting as a first line of defense against a wide range of potential pathogens, including bacteria, viruses, and fungi. mdpi.commdpi.comfrontiersin.org These peptides are typically short, cationic, and amphipathic molecules, characteristics that facilitate their interaction with and disruption of negatively charged microbial cell membranes. mdpi.comfrontiersin.orgfrontiersin.org Unlike conventional antibiotics, which often target specific metabolic pathways, AMPs primarily exert their effects by physically disrupting the microbial membrane, a mechanism that is believed to reduce the likelihood of resistance development. frontiersin.orgfrontiersin.orgnih.gov
Marine sources of AMPs are incredibly diverse, encompassing invertebrates such as arthropods, annelids, mollusks, cnidarians, and tunicates, as well as vertebrates like fish. frontiersin.orgmdpi.com Fish, in particular, express major classes of AMPs, including defensins, cathelicidins, hepcidins, histone-derived peptides, and fish-specific piscidins. mdpi.comfrontiersin.org The unique environmental conditions of the ocean, including variations in pressure, salinity, illumination, and temperature, are thought to contribute to the diversification of marine AMP molecules with varied functional modes. mdpi.com
Discovery and Initial Characterization of Pardaxin (B1611699)
Pardaxin was first characterized in 1980 as a toxic peptide isolated from the skin glands of the Red Sea Moses sole, Pardachirus marmoratus. mdpi.comresearchgate.net Initially recognized for its role as a shark repellent, pardaxin was later found to possess antimicrobial activity, a property that was not observed until 1996. mdpi.com The peptide is secreted for defensive purposes by the fish. researchgate.net
Pardaxin is a polypeptide composed of 33 amino acid residues in its active form. nih.govnih.govmdpi.com Early characterization revealed it to be a cationic peptide with an alpha-helical structure. researchgate.netresearchgate.net This structure is crucial to its function, enabling it to form pores in cell membranes. researchgate.netnih.gov The mechanism of action involves interaction with the lipid bilayer of the cell membrane, leading to pore formation and the subsequent leakage of intracellular contents, ultimately causing cell lysis. nih.govtandfonline.com Pardaxin has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govasm.org
Significance of Pardaxin 5 in Bioactive Peptide Research
Pardaxin is not a single entity but rather a family of isoforms. Pardaxin P4 and P5 are produced by the Red Sea sole (P. marmoratus), while P1, P2, and P3 are from the Pacific Peacock sole (Pardachirus pavoninus). wikipedia.org this compound (Pa5) is a specific isoform that has been a subject of detailed research.
The significance of this compound in bioactive peptide research stems from its potent biological activities and its potential as a template for developing novel therapeutic agents. Research has focused on understanding its structure-function relationship, particularly how its specific amino acid sequence and resulting three-dimensional structure contribute to its membrane-disrupting and cell-targeting capabilities. researchgate.netwikipedia.orgmdpi.com
Detailed research findings on this compound and other pardaxin isoforms have highlighted their potential beyond just antimicrobial effects. Studies have investigated their antitumor properties, demonstrating the ability to inhibit proliferation and induce apoptosis in various cancer cell lines. researchgate.netnih.govmdpi.comwikipedia.orgmdpi.comoncotarget.comresearchgate.netnih.gov The selective toxicity towards cancer cells compared to normal mammalian cells is a key area of investigation, often attributed to differences in membrane composition, such as the presence of anionic lipids and glycosylated proteins in cancer cell membranes. wikipedia.orgmdpi.com
Furthermore, research has explored the mechanisms by which pardaxin peptides, including this compound, induce cell death. These mechanisms involve the disruption of mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the activation of caspase-dependent apoptotic pathways. nih.govmdpi.comwikipedia.org
The study of this compound contributes valuable insights into the design and development of peptide-based therapeutics with potential applications in combating drug-resistant infections and treating various diseases, including cancer. The detailed characterization of its structure, mechanism of action, and biological activities provides a foundation for further research and potential clinical translation.
Here is a summary of some research findings related to Pardaxin's activities:
| Activity | Target Organisms/Cells | Key Findings | Source |
| Antimicrobial | Gram-positive and Gram-negative bacteria, E. coli, MRSA | Broad-spectrum activity, disrupts bacterial cell membranes, pore formation. frontiersin.orgnih.govasm.orgmedchemexpress.com Inhibits E. coli with MIC of 13 μM (Pardaxin P5 TFA). medchemexpress.com | frontiersin.orgnih.govasm.orgmedchemexpress.com |
| Antitumor | Murine fibrosarcoma, human fibrosarcoma (HT-1080), HeLa cells, canine perianal gland adenoma | Inhibits proliferation, induces apoptosis (caspase-dependent and ROS-mediated), disrupts mitochondrial function. nih.govmdpi.comwikipedia.orgmdpi.comoncotarget.comresearchgate.netnih.gov | nih.govmdpi.comwikipedia.orgmdpi.comoncotarget.comresearchgate.netnih.gov |
| Shark Repellent | Sharks (gills and pharyngeal cavity) | Causes distress, mouth paralysis, increased urea (B33335) leakage by attacking cellular membranes. wikipedia.org | wikipedia.org |
| Wound Healing | MRSA-infected skin injuries in mice | Decreased bacterial counts, enhanced wound closure, faster reepithelialization, controlled immune cell recruitment, increased VEGF expression. asm.orgasm.org | asm.orgasm.org |
| Neurotoxic | Alter cell plasma membrane permeability, stimulate calcium uptake, affect signaling pathways, dopamine (B1211576) release. nih.govtandfonline.comasm.orgoncotarget.com | Pore-forming neurotoxin, induces sustained increase in intracellular calcium. tandfonline.com | nih.govtandfonline.comasm.orgoncotarget.com |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFFAFIPKIISSPLFKTLLSAVGSALSSSGDQE |
Origin of Product |
United States |
Source and Isolation Methodologies of Pardaxin 5
Natural Occurrence and Biological Context
Pardachirus marmoratus (Red Sea Moses Sole Fish) as a Natural Source
Pardaxin (B1611699) is a peptide primarily produced by fish of the genus Pardachirus, including the Red Sea Moses sole fish, Pardachirus marmoratus. wikipedia.orgoup.com This flatfish is found in shallow, coastal waters of the western Indian Ocean, from the Red Sea to Sri Lanka and along the east coast of Africa. wikipedia.organimalia.bio Pardachirus marmoratus secretes a milky ichthyotoxin from glands located at the base of its dorsal and cloacal fins. wikipedia.organimalia.bioresearchgate.net This secretion contains pardaxin, which is a key component of the fish's defense mechanism. wikipedia.organimalia.biodtic.mil
Role in Innate Immune Response and Defense Mechanisms
Pardaxin functions as a crucial element of the innate immune response and defense mechanisms in the Moses sole fish. nih.govresearchgate.netnih.gov The secretion containing pardaxin is used to repel predators, particularly sharks. wikipedia.organimalia.bioresearchgate.netdtic.mil When threatened, the fish releases this secretion into the surrounding water. dtic.mil Pardaxin is irritating to predator fish, specifically affecting sensitive areas like the gills and pharyngeal cavity. wikipedia.organimalia.biodtic.mil On a molecular level, pardaxin forms voltage-dependent, cation and anion permeable pores in membranes. dtic.mil This pore-forming activity can lead to severe plasma membrane disruption and cell leakage in target organisms. wikipedia.organimalia.bio Beyond its role in predator defense, pardaxin, like other antimicrobial peptides (AMPs), plays a broader role in the innate immune system of fish, which is particularly important given their constant exposure to microbes in their aquatic environment. nih.govscialert.net AMPs are considered a vital component of the first-line defense in various animal species. scialert.netoup.com
Isolation and Purification Techniques
Pardaxin is isolated from the defensive secretion of Pardachirus marmoratus. wikipedia.org The isolation process typically involves collecting the skin mucus secretion and then employing various biochemical techniques to purify the peptide.
Extraction from Skin Mucus
The primary source material for isolating natural pardaxin is the skin mucus secretion of the Moses sole fish. nih.govnih.govencyclopedia.pub Methods for extracting peptides from fish skin mucus generally involve reconstituting lyophilized mucus in an acidic solution, such as acetic acid, followed by heating and homogenization. frontiersin.org Insoluble components are then removed, typically by centrifugation. frontiersin.org
Chromatographic Purification Methods
Following extraction, chromatographic techniques are essential for purifying pardaxin from the complex mixture of molecules in the skin mucus. Various chromatography methods have been employed, including ion exchange chromatography, chromatofocusing, and reversed-phase high-performance liquid chromatography (HPLC). nih.gov These methods separate peptides based on properties such as charge and hydrophobicity. For instance, reversed-phase HPLC using a C18 column with gradients of trifluoroacetic acid (TFA) in water and acetonitrile (B52724) is a common technique for purifying peptides like pardaxin. oup.comias.ac.in The purity of isolated peptides is typically confirmed using techniques such as HPLC, amino acid analysis, sequencing, and mass spectrometry. ias.ac.in Early studies on pardaxin purification utilized column chromatography procedures based on ion exchange, chromatofocusing, and reverse phase HPLC to isolate the main toxic factors. nih.gov
Synthetic and Recombinant Production of Pardaxin 5
Due to the limited quantities obtainable from natural sources and the growing interest in its potential applications, synthetic and recombinant methods for producing pardaxin have been developed. Synthetic pardaxin has been shown to exhibit the same biological activity as the naturally isolated form. nih.gov
Solid-phase peptide synthesis (SPPS) is a common laboratory method for synthesizing peptides like pardaxin. wikipedia.orgias.ac.in This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. Fmoc-based solid-phase peptide synthesis is a specific strategy used for pardaxin synthesis. Automated peptide synthesizers can be used for this process. wikipedia.org After synthesis, the peptide is cleaved from the resin and undergoes purification, often using reversed-phase HPLC, to achieve high purity. ias.ac.in
While the search results mention synthetic production, detailed information regarding recombinant production methods specifically for this compound is not explicitly provided within the scope of the search results.
Data Table: Pardaxin Isolation and Characterization (Illustrative)
| Source Organism | Isolation Method Highlights | Purification Techniques | Key Characterization Methods |
| Pardachirus marmoratus | Extraction from skin mucus using acidic solutions. nih.govfrontiersin.org | Ion exchange, Chromatofocusing, Reversed-phase HPLC. nih.gov | HPLC, Amino acid analysis, Sequencing, MS. |
Note: This table is illustrative based on the general methods described for pardaxin isolation.
Detailed Research Findings
Research has detailed the amino acid sequence of pardaxin, which is a 33-amino-acid polypeptide. nih.govscienceopen.com The sequence of Pardaxin (Pa4) synthesized using Fmoc-based solid-phase peptide synthesis is given as H-GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE-OH. Pardaxin exhibits an amphipathic α-helical structure with two distinct helical segments separated by a proline hinge. This structure is believed to be crucial for its interaction with lipid bilayers and cellular membranes. wikipedia.org Studies have shown that pardaxin can disrupt bacterial cell membranes by interacting with the lipid bilayer, leading to pore formation and leakage of intracellular contents. nih.gov This mechanism contributes to its antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov
Beyond its antimicrobial effects, pardaxin has demonstrated other biological activities. It has shown antitumor activity in various cancer cell lines and in animal models, inducing apoptosis through mechanisms involving reactive oxygen species (ROS) and caspase activation. oup.comnih.govscienceopen.commdpi.comoncotarget.comfrontiersin.orgresearchgate.netmdpi.commdpi.comnih.gov For instance, studies on human ovarian cancer cells showed that pardaxin significantly decreased mitochondrial respiration and glycolytic rate, causing mitochondrial dysfunction. mdpi.com It also induced DNA fragmentation and increased apoptotic cell populations in these cells. mdpi.com In canine perianal gland adenoma, local injection of pardaxin resulted in a significant reduction of tumor growth. oncotarget.comresearchgate.net Pardaxin has also been reported to modulate innate immune responses, for example, by increasing macrophage and monocyte recruitment and reducing inflammation in wound healing models. nih.govresearchgate.netasm.org
Solid-Phase Peptide Synthesis (e.g., Fmoc, Boc Chemistry)
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. lsu.eduamericanpeptidesociety.orglgcstandards.com This method involves the stepwise assembly of the peptide chain while the C-terminus is anchored to an insoluble support, typically a polymeric resin. lsu.edulgcstandards.comgoogle.com Protecting groups are crucial in SPPS to control reactivity and ensure the correct formation of peptide bonds. americanpeptidesociety.org Two primary strategies utilizing different protecting groups for the α-amino function of amino acids are the Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) approaches. americanpeptidesociety.orggoogle.com
Fmoc Chemistry: The Fmoc strategy employs the Fmoc group as a temporary protecting group for the N-terminus. americanpeptidesociety.orglgcstandards.com This group is base-labile and is typically removed using a secondary amine, such as piperidine. americanpeptidesociety.orglgcstandards.com The mild deprotection conditions associated with Fmoc chemistry minimize side reactions, making it suitable for synthesizing longer and more complex peptides. americanpeptidesociety.org After the peptide chain is assembled on the resin, the peptide is cleaved from the support, usually by treatment with trifluoroacetic acid (TFA), which also removes side-chain protecting groups. lgcstandards.com
Boc Chemistry: The Boc strategy utilizes acid-labile protecting groups, with the Boc group protecting the α-amino function. americanpeptidesociety.orggoogle.com Deprotection in Boc chemistry requires acidic conditions, typically involving treatment with strong acids like TFA. americanpeptidesociety.orggoogle.com While one of the earliest adopted SPPS strategies, the harsher deprotection conditions of the Boc method can sometimes lead to peptide degradation or incomplete removal of protecting groups. americanpeptidesociety.org However, Boc-based synthesis can still be advantageous in specific cases, such as for sequences prone to racemization under basic conditions. americanpeptidesociety.org
Studies have explored the synthesis of pardaxin and its analogs using both Fmoc and Boc chemistry protocols on solid supports. core.ac.ukias.ac.in These synthetic approaches have successfully yielded peptides of high purity. core.ac.ukias.ac.in
Bacterial Expression and Recombinant Peptide Purification
Recombinant protein expression technology allows for the production of peptides like pardaxin in host organisms, such as bacteria. scirp.org This involves introducing the gene sequence encoding the peptide into a suitable expression vector and transforming it into bacterial cells, commonly Escherichia coli (E. coli). scirp.orgmdpi.comnih.gov The bacterial machinery then transcribes the gene into mRNA and translates it to produce the recombinant peptide. scirp.org
Expressing antimicrobial peptides in bacteria can present challenges due to their potential toxicity to the host cells and their tendency to form inclusion bodies. mdpi.com Fusion expression strategies are often employed to mitigate these issues. mdpi.com These strategies involve expressing the target peptide as a fusion protein with a carrier protein, which can help improve solubility, reduce toxicity, and facilitate purification. mdpi.com
After expression, the recombinant peptide needs to be purified from the bacterial cellular components. Common purification techniques for recombinant proteins expressed in E. coli include chromatography, such as immobilized metal-affinity chromatography (IMAC), particularly when a histidine tag is incorporated into the recombinant protein sequence. scirp.orgmdpi.comnih.gov Other methods like size exclusion chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are also utilized for peptide purification. jabonline.in
Research findings indicate that recombinant pardaxin can be successfully expressed and purified, exhibiting biological activity comparable to the naturally isolated or chemically synthesized peptide. mdpi.comjabonline.in For instance, studies have shown that recombinant peptides designed based on antimicrobial peptide features can be produced in E. coli and demonstrate similar antimicrobial activities to their chemically synthesized counterparts. mdpi.comnih.gov
Data Table Example (Illustrative, based on general SPPS outcomes):
| Synthesis Strategy | Resin Type | Deprotection Reagent | Typical Purity (Crude Peptide) | Suitability for Long Peptides |
| Fmoc | Polystyrene, PEG-based | Piperidine | High | High |
| Boc | Polystyrene | TFA | Moderate to High | Lower |
Note: Specific purity and yield can vary significantly depending on the peptide sequence, resin, reagents, and protocol used.
Detailed research findings on the synthesis of a 26-residue peptide corresponding to a region of pardaxin using Boc chemistry on chloromethylated polystyrene resin showed that coupling steps often required a 2.5-fold molar excess of the Boc-amino acid to ensure completion. Purification of the crude synthetic peptide by Fast Protein Liquid Chromatography (FPLC) on a C-18 reverse phase column using a gradient of acetonitrile in water with TFA yielded pure peptide.
Structural Characterization and Conformation of Pardaxin 5
Primary Amino Acid Sequence and Compositional Features
Pardaxin (B1611699) 5 is defined by its specific amino acid sequence and the distribution of different amino acid types along its chain.
33-Amino Acid Oligopeptide Nature
Pardaxin is a 33-amino acid polypeptide. asm.orgscienceopen.com This relatively short length classifies it as an oligopeptide. The full amino acid sequence of Pardaxin is H-Gly-Phe-Phe-Ala-Leu-Ile-Pro-Lys-Ile-Ile-Ser-Ser-Pro-Leu-Phe-Lys-Thr-Leu-Leu-Ser-Ala-Val-Gly-Ser-Ala-Leu-Ser-Ser-Ser-Gly-Gly-Gln-Glu-OH. nih.gov Pardaxin 5 is one of several paralogues (Pa1, Pa2, Pa3, Pa4, and Pa5) which are nearly identical to each other. tcdb.org
Cationic and Amphipathic Amino Acid Distribution
Pardaxin is characterized as a cationic and amphipathic peptide. researchgate.netnih.govoup.com The cationic nature arises from the presence of positively charged amino acids, such as Lysine (B10760008) (Lys). plos.orgnih.gov Its amphipathicity is a crucial feature, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. researchgate.net This amphipathic distribution is key to its ability to interact with lipid membranes. The N-terminal segment is described as hydrophobic, facilitating membrane insertion, while the C-terminal helix is amphipathic and interacts with lipid headgroups. wikipedia.org The hydrophobic face of the N-terminal helix includes residues like Leu⁵, Ile⁶, Ile⁹, and Ile¹⁰, while the hydrophilic face contains residues such as Lys⁸, Ser¹¹, and Ser¹². nih.gov In the C-terminal helix, residues like Leu¹⁹, Val²², and Leu²⁶ are in the non-polar face, and Thr¹⁷, Ser²⁴, Ser²⁸, and Ser²⁹ are in the polar region. nih.gov
Secondary and Tertiary Structural Motifs
The arrangement of the amino acid chain into defined three-dimensional structures dictates this compound's interaction with its environment, particularly biological membranes.
Alpha-Helical Content and Formation
Pardaxin has a significant propensity to form alpha-helical structures. asm.orgresearchgate.netnih.gov While generally unstructured in aqueous solutions, it becomes highly helical upon interaction with organic solvents like trifluoroethanol (TFE) or synthetic lipids. nih.gov The alpha-helical structure is considered a key feature contributing to its activity. researchgate.net Studies using CD spectroscopy have shown that the peptide adopts helical conformations in the presence of membrane-mimicking environments such as micelles and lipid vesicles. oup.com
Bend-Helix-Bend-Helix Architectural Motif
Research, particularly using NMR spectroscopy in membrane-mimicking environments like sodium dodecylphosphocholine (B1670865) (DPC) micelles, has revealed that this compound adopts a bend-helix-bend-helix motif. researchgate.netplos.orgnih.govresearchgate.net This architecture consists of two helical segments connected by bending regions. The proline residue at position 13 (Pro¹³) is noted as potentially contributing to a point of flexibility between two defined domains. nih.gov One structural domain includes a structured turn and a helix, while the second domain contains a turn and a well-defined alpha-helix. nih.gov The angle between these two domains has been determined to be approximately 122 ± 9° in DPC micelles. researchgate.netnih.gov This bend-helix-bend-helix structure is considered a common motif in membrane-active peptides. plos.orgresearchgate.netebi.ac.uk
Helix-Turn-Helix Conformation in Specific Environments (e.g., Lipopolysaccharide Micelles)
The conformation of this compound can vary depending on the specific membrane environment. In lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, this compound (specifically Pa4, a paralogue) adopts a distinct helix-turn-helix conformation. tcdb.orgresearchgate.netnih.govrcsb.org This structure resembles a "horseshoe". tcdb.orgnih.govrcsb.org This LPS-bound structure shows notable differences compared to structures determined in lipid micelles or organic solvents. researchgate.netnih.govrcsb.org Saturation transfer difference NMR experiments have helped identify residues of this compound that are closely associated with LPS micelles in this conformation. researchgate.netnih.govrcsb.org
Structural Dynamics and Peptide-Membrane Interactions
Pardaxin's interaction with lipid membranes is a dynamic process influenced by its structure and the composition of the bilayer plos.orgnih.gov. The peptide's amphipathic nature, with distinct hydrophobic and hydrophilic faces, facilitates its interaction and insertion into membranes researchgate.net.
Roles of N-Terminal and C-Terminal Helices in Membrane Insertion
The N-terminal helix of pardaxin plays a crucial role in the initial binding and insertion of the peptide into target membranes plos.orgnih.gov. This hydrophobic segment is thought to insert into the hydrophobic core of the lipid bilayer nih.gov.
The C-terminal helix, being amphipathic, is involved in the formation of ion channels and is often described as the segment that lines the pore plos.orgnih.gov. The hydrophobic face of the C-terminal helix associates with the membrane's hydrophobic core, while the hydrophilic face contributes to the channel lining, allowing ions to pass through plos.org. The stability of the C-terminal helix is considered important for the peptide's ion channel formation activity plos.org.
Studies have indicated that the N-terminal portion is involved in both peptide insertion and aggregation within the lipid bilayers nih.gov.
Residue-Specific Interactions with Lipid Bilayers (e.g., Lysine Residue Snorkeling)
Specific amino acid residues within pardaxin contribute significantly to its interaction with lipid bilayers. Cationic residues, particularly lysine residues like Lys8 and Lys16, are known to "snorkel" towards the surface of the lipid bilayer plos.orgnih.govplos.org. Snorkeling refers to the ability of long, charged side chains to partially embed their aliphatic portion within the hydrophobic core of the membrane while positioning the charged group at the more polar membrane-water interface core.ac.uk. This phenomenon helps to favorably position the charged group without requiring the entire residue to move into an energetically unfavorable environment core.ac.uk.
Phenylalanine residues also play important roles in peptide-membrane interactions plos.orgnih.gov. Hydrophobic residues, such as leucine (B10760876) and phenylalanine, drive lipid interactions, facilitating pore formation .
Data on the van der Waals interactions between individual pardaxin residues and different lipid bilayers highlight the varied contributions of different parts of the peptide to membrane association plos.org.
Influence of Lipid Bilayer Composition on this compound Conformation and Orientation
The composition of the lipid bilayer significantly influences the conformation, orientation, and mechanism of action of this compound plos.orgnih.govresearchgate.netnih.govmdpi.comfrontiersin.org. Pardaxin's membrane activity is dependent on the specific lipids present plos.orgnih.gov.
In zwitterionic phosphatidylcholine (PC) lipid bilayers, such as DMPC (dimyristoylphosphatidylcholine) and POPC (1-palmitoyl-2-oleoyl-phosphatidylcholine), pardaxin has been reported to adopt a transmembrane orientation and can disrupt bilayers via a barrel-stave mechanism plos.orgnih.govresearchgate.net. Solid-state NMR studies have indicated that the C-terminal helix has a transmembrane orientation in DMPC bilayers nih.govresearchgate.net.
In contrast, in anionic phosphatidylglycerol (PG) vesicles, pardaxin tends to have a parallel orientation to the membrane surface, and its mode of action may follow a carpet mechanism plos.org. Studies have shown that pardaxin has approximately a surface orientation in POPC lipid bilayers at low pH plos.org.
Molecular dynamics simulations have provided detailed insights into pardaxin's behavior in various lipid environments, including DMPC, DPPC, POPC, POPG, and mixed POPG/POPE bilayers plos.orgnih.govnih.gov. These simulations showed that the C-terminal helix remained stable across different bilayer types plos.orgnih.gov. Pardaxin was observed to tilt more significantly in DMPC, DPPC, and POPG/POPE mixed bilayers compared to POPC and POPG bilayers plos.orgnih.gov. The structure of zwitterionic membranes was more affected by pardaxin than anionic bilayers plos.orgnih.gov.
Cholesterol also plays a role in the interaction of pardaxin with membranes, influencing its dynamics and potentially its mechanism of disruption researchgate.netmdpi.comfrontiersin.org.
Mechanisms of Action of Pardaxin 5 at the Molecular and Cellular Level
Membrane-Targeting Mechanisms
Pardaxin's primary mode of action involves targeting and interacting with the lipid bilayers of target cells. nih.gov This interaction is often initiated by electrostatic attraction between the cationic residues of pardaxin (B1611699) and the negatively charged components present in the membranes of target cells, such as bacteria and cancer cells. oup.comnih.govresearchgate.netmdpi.com Following initial binding, pardaxin can adopt different orientations and structures within the membrane, leading to various disruptive effects. plos.org
Direct Cellular Membrane Disruption and Permeabilization
Pardaxin directly disrupts the integrity of cellular membranes, leading to increased permeability and leakage of intracellular contents. researchgate.netnih.govnih.govmdpi.com Transmission electron microscopy studies have shown that pardaxin treatment can alter membrane structure, similar to the effects observed with other lytic peptides. mdpi.com In murine fibrosarcoma cells, pardaxin treatment resulted in disrupted cell membranes. mdpi.comresearchgate.net This membrane disruption is a key factor in the cytotoxic effects of pardaxin against various cell types, including bacterial and cancer cells. researchgate.netwikipedia.org Studies using model membranes, such as lipid vesicles, have demonstrated that pardaxin can permeabilize vesicles, allowing the release of encapsulated substances. nih.govmdpi.com The efficiency of this permeabilization can be influenced by factors such as lipid composition and pH. nih.gov
Pore and Ion Channel Formation Models
A significant aspect of pardaxin's membrane-targeting mechanism is its ability to form pores or ion channels in the lipid bilayer. nih.govnih.govmdpi.comtandfonline.comdtic.milnih.govacs.orgtuat.ac.jpfrontiersin.org This pore formation leads to the dissipation of ion gradients and disruption of cellular homeostasis, contributing to cell death. dtic.mil Several models have been proposed to describe how pardaxin and other antimicrobial peptides form pores in membranes. nih.govacs.orgfrontiersin.orgfrontiersin.org
The barrel-stave model proposes that peptide monomers insert perpendicularly into the lipid bilayer and aggregate to form a pore resembling a barrel, where the peptides form the staves. tuat.ac.jpfrontiersin.orgfrontiersin.orgresearchgate.net In this model, the hydrophilic faces of the amphipathic helices line the aqueous pore, while the hydrophobic faces interact with the lipid acyl chains. researchgate.net Research suggests that pardaxin may utilize the barrel-stave mechanism, particularly in certain lipid environments. nih.govplos.orgnih.govresearchgate.netoncotarget.comnih.gov Solid-state NMR studies have indicated that pardaxin can adopt a transmembrane orientation in some model membranes, which is consistent with the barrel-stave model. nih.govnih.gov Aggregation and ordered organization of pardaxin monomers within the membrane, with a preferentially parallel orientation, provide support for this model as a description of pardaxin's pore formation mechanism. nih.gov
The toroidal model, also known as the wormhole model, describes pore formation where the peptides insert into the membrane and induce a curvature in the lipid bilayer, causing the lipid headgroups to line the pore along with the peptides. tuat.ac.jpfrontiersin.orgfrontiersin.org In this model, the pore is lined by both peptides and the bent lipid monolayers, forming a toroidal or wormhole-like structure. tuat.ac.jpfrontiersin.org While some AMPs operate via this mechanism, studies on pardaxin suggest it may not be its primary mode of action, as certain experimental observations, such as the effect on acyl-chain order, are not consistent with the toroidal pore model. nih.gov However, the toroidal model is a general mechanism for AMP pore formation and is sometimes discussed in the broader context of pardaxin's activity. nih.govacs.orgtuat.ac.jpfrontiersin.orgfrontiersin.orgresearchgate.net
The carpet model suggests that peptides initially bind to the membrane surface in a carpet-like manner, oriented parallel to the lipid bilayer. acs.orgfrontiersin.org When the concentration of peptides on the surface reaches a certain threshold, the membrane is disrupted in a detergent-like manner, leading to the formation of pores or micelles. frontiersin.org The carpet model has been suggested for pardaxin's interaction with certain lipid compositions, particularly zwitterionic lipids like POPC (1-palmitoyl-2-oleoyl-phosphatidylcholine). nih.govwikipedia.orgplos.org In this model, the accumulation of peptides on the membrane surface leads to phospholipid displacement and changes in membrane fluidity, resulting in leakage of cellular contents. wikipedia.org
Toroidal Model
Selective Interaction with Anionic Cellular Membranes (e.g., Tumor Cells)
Studies have shown that pardaxin's ability to disrupt lipid bilayers is dependent on membrane components, with a reduced ability to disrupt bilayers in the presence of anionic lipids or cholesterol in some contexts, while showing significant disruption of zwitterionic lipid bilayers. wikipedia.orgplos.org However, the enhanced negative charge on cancer cell membranes due to externalized anionic lipids promotes the initial electrostatic attraction and interaction of cationic pardaxin, leading to membrane perturbation and subsequent cell death mechanisms, including apoptosis. nih.govwikipedia.orgmdpi.commdpi.comoncotarget.com
Data Table: Proposed Pardaxin Pore Formation Models and Associated Lipid Types
| Pore Formation Model | Proposed Orientation in Membrane | Associated Lipid Types (Examples) | Key Characteristics | References |
| Barrel-Stave | Transmembrane (Perpendicular) | DMPC, PC vesicles | Peptide monomers aggregate to form a pore lined by peptides | nih.govplos.orgnih.govresearchgate.netoncotarget.comnih.gov |
| Toroidal | Embedded/Bent (with lipids) | Not consistently linked to Pardaxin | Peptides and lipids line the pore, inducing curvature | nih.govacs.orgtuat.ac.jpfrontiersin.orgfrontiersin.orgresearchgate.net |
| Carpet | Surface (Parallel) | POPC (Zwitterionic) | Peptides accumulate on the surface, causing disruption | nih.govwikipedia.orgplos.orgacs.orgfrontiersin.org |
Note: The applicability of each model can be dependent on specific experimental conditions and lipid compositions.
Detailed Research Findings:
Modulation of Cellular Ion Transport and Homeostasis (e.g., Calcium Uptake)
Pardaxin 5 has been shown to influence cellular ion transport, notably affecting calcium homeostasis. Research indicates that this compound can stimulate calcium uptake in PC12 cells. nih.govresearchgate.net Furthermore, treatment with this compound has been observed to increase intracellular calcium levels in cells. nih.gov The modulation of cellular calcium signaling appears to be critical to this compound's effects, as the blockage of this signaling pathway has been shown to disrupt cell death induced by the peptide. researchgate.netnih.gov
Intracellular Signal Transduction Modulation
This compound significantly impacts intracellular signal transduction pathways, particularly those related to oxidative stress and mitochondrial function.
A prominent mechanism of action for this compound involves the induction of reactive oxygen species (ROS) generation, leading to the accumulation of intracellular ROS and the subsequent induction of oxidative stress. oup.comoup.comnih.govnih.govresearchgate.netmdpi.com This increase in ROS levels is implicated in various downstream cellular events triggered by this compound. oup.comoup.comnih.govresearchgate.net
Mitochondria are identified as a significant source of ROS production induced by this compound. Studies have demonstrated that this compound treatment leads to the overproduction of mitochondrial ROS. nih.govresearchgate.net Specifically, elevated levels of superoxide (B77818) anion radicals (O₂•⁻) have been detected in mitochondria following exposure to this compound. nih.gov The positive correlation between mitochondrial O₂•⁻ levels and intracellular hydrogen peroxide (H₂O₂) suggests that the initial generation of ROS by this compound primarily occurs within the mitochondria. nih.gov
Beyond mitochondrial production, this compound treatment results in a notable accumulation of intracellular ROS. oup.comoup.comnih.govnih.govresearchgate.net For instance, studies using H₂DCFDA staining have shown enhanced intracellular ROS generation in HeLa cells within one hour of this compound treatment compared to untreated controls. oup.comoup.com Similarly, increased levels of DCF, an indicator of intracellular ROS, have been observed in PA-1 and SKOV3 cells upon exposure to this compound. nih.gov This accumulation of ROS contributes to the state of oxidative stress induced by the peptide. oup.comoup.com
Data on intracellular ROS levels in PA-1 and SKOV3 cells treated with this compound are presented in the table below:
| Cell Line | This compound Concentration (µM) | DCF Levels (% of cells) |
| PA-1 | 0 | 10.0 ± 1.2 |
| PA-1 | 5 | 25.8 ± 0.5 |
| SKOV3 | 0 | 10.2 ± 0.9 |
| SKOV3 | 5 | 60.0 ± 1.0 |
*Data derived from flow cytometric analyses of cells stained with CM-H₂DCFDA. nih.gov
This compound is associated with the induction of mitochondrial dysfunction and subsequent bioenergetic impairment. oup.comoup.comnih.govnih.govresearchgate.netmdpi.com This dysfunction is characterized by several key alterations in mitochondrial physiology.
A significant effect of this compound on mitochondria is the disruption of the mitochondrial membrane potential (MMP). oup.comoup.comnih.govnih.govresearchgate.netmdpi.com The loss of MMP is considered a critical event in the intrinsic apoptotic pathway. nih.gov Studies have demonstrated a decrease in MMP in various cell lines following this compound treatment. oup.comoup.comnih.govnih.govresearchgate.netmdpi.com For example, in HT-1080 cells treated with 15 µg/mL this compound, the percentage of cells retaining polarized mitochondria decreased over time. nih.gov
Quantitative data illustrating the decrease in MMP in HT-1080 cells treated with this compound are shown below:
| Treatment | Time (h) | Percentage of Cells with Polarized Mitochondria (%) |
| Untreated Control | - | 100 |
| This compound (15 µg/mL) | 3 | 87.77 |
| This compound (15 µg/mL) | 6 | 65.77 |
| This compound (15 µg/mL) | 12 | 42.70 |
*Data based on JC-1 staining and flow cytometry analysis. nih.gov
In PA-1 and SKOV3 cells, this compound treatment also resulted in a decrease in the ratios of JC-1 aggregates/monomers, indicative of a de-energized mitochondrial membrane potential. mdpi.com
| Cell Line | This compound Concentration (µM) | JC-1 Aggregates/Monomers Ratio (%) |
| PA-1 | 0 | 14.4 ± 3.8 |
| PA-1 | 5 | 1.2 ± 0.1 |
| SKOV3 | 0 | 19.4 ± 4.9 |
| SKOV3 | 5 | 2.8 ± 0.8 |
*Data derived from JC-1 staining and flow cytometry analysis. mdpi.com
| Cell Line | This compound Concentration (µM) | Effect on Mitochondrial Respiration | Effect on Glycolytic Rate | Effect on OXPHOS Complexes |
| PA-1 | 5 | Decreased | Decreased | Attenuated function of five complexes |
| SKOV3 | 5 | Decreased | Decreased | Attenuated function of five complexes |
*Summary of effects observed in PA-1 and SKOV3 cells. mdpi.com
Mitochondrial ROS Production
Apoptotic Cascade Activation
This compound triggers both caspase-dependent and caspase-independent apoptotic pathways oup.comoup.com. Apoptosis is characterized by specific morphological changes, including plasma membrane blebbing, cell shrinkage, chromatin condensation, nuclear fragmentation, and chromosomal DNA fragmentation oup.comnih.govoup.com. Mitochondria play a central role in initiating apoptosis by releasing factors like cytochrome c (Cyt c) into the cytosol oup.com.
Caspase-Dependent Pathways (e.g., Caspase-3, -7, -9 Activation)
Pardaxin treatment leads to the activation of caspase-dependent apoptotic pathways oup.comoup.com. Specifically, studies have shown that pardaxin treatment elevates caspase-3 and caspase-7 activities oup.comnih.gov. Pardaxin-induced release of Cyt c from mitochondria may contribute to the activation of caspase-3 and caspase-7 oup.com. Activated caspases-8, -9, and -10 promote apoptosis by cleaving effector caspases, including caspases-3 and -7, into their active forms nih.gov. Inhibition of caspase activities has been shown to reduce pardaxin-induced effects oup.com. In some cell lines, pardaxin has been observed to activate caspase-7 while downregulating caspase-9 mdpi.com. However, other studies indicate that caspase-3 accumulates in cells treated with pardaxin, and its expression increases in a dose-dependent manner, suggesting that pardaxin induces apoptosis through caspase signaling nih.gov.
Data on Caspase Activation by Pardaxin:
| Caspase | Effect of Pardaxin Treatment | Notes | Source |
| Caspase-3 | Elevated activity/expression | Observed in HT-1080 and SCC-4 cells | oup.comnih.govnih.gov |
| Caspase-7 | Elevated activity | Observed in HT-1080 and MN-11 cells | oup.comnih.govmdpi.com |
| Caspase-9 | Downregulated (in one study) | Observed in murine fibrosarcoma MN-11 cells | mdpi.com |
| Caspase-9 | Activated (implied by pathway) | Activated by Cyt c release and Apaf-1 | nih.govoup.com |
Modulation of Bcl-2 Family Proteins (e.g., Bax, t-Bid Upregulation; Bcl-2 Downregulation)
The intrinsic apoptotic pathway involves the B-cell lymphoma 2 (Bcl-2) protein family, which regulates mitochondrial membrane permeabilization and controls the release of apoptosis inducers like Cyt c and AIF nih.govmdpi.com. While the search results mention the involvement of Bcl-2 family proteins in mitochondrion-related apoptosis induced by pardaxin mdpi.com, specific data on the upregulation of Bax or t-Bid and the downregulation of Bcl-2 by pardaxin is limited within the provided snippets. One study notes that treatment with pardaxin for 7 days downregulated Bcl-2 mdpi.com. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) Bcl-2 family proteins is crucial in determining a cell's fate following apoptotic stimuli medicinacomplementar.com.br.
DNA Fragmentation and Chromatin Condensation
Pardaxin treatment induces characteristic apoptotic morphological changes, including chromatin condensation and DNA fragmentation oup.comnih.govoup.com. Chromatin condensation has been observed in various cell lines treated with pardaxin, as revealed by staining techniques nih.govmdpi.comoup.com. The translocation of AIF to the nucleus is known to trigger chromatin condensation and DNA fragmentation oup.comoup.com.
Data on Chromatin Condensation:
| Cell Line | Observation | Source |
| HeLa | Increased number of condensed nuclei | oup.comoup.com |
| MN-11 | Apoptotic bodies containing nuclear fragments, condensed or marginalized chromatin | mdpi.com |
| HT-1080 | Presence of chromatin condensation | nih.gov |
Apoptosis-Inducing Factor (AIF)-Dependent Pathways
In addition to caspase-dependent mechanisms, pardaxin also triggers caspase-independent apoptosis, which is associated with the release of Apoptosis-Inducing Factor (AIF) from the intermembrane space of mitochondria oup.comoup.comwikipedia.org. Following pardaxin treatment, AIF is released by mitochondria into the cytoplasm and subsequently translocates to the nucleus oup.comoup.com. Nuclear translocation of AIF triggers chromatin condensation and DNA fragmentation oup.comoup.comembopress.org. This AIF-dependent pathway does not require caspase activation to induce these nuclear changes oup.comoup.comembopress.org.
Cell Cycle Perturbations
This compound has been shown to interfere with the normal progression of the cell cycle, a fundamental process controlling cell division. This interference can lead to cell cycle arrest, preventing uncontrolled proliferation, a hallmark of cancer.
One significant effect of this compound observed in various cancer cell lines is the induction of G2/M phase arrest. researchgate.netnih.gov This arrest occurs before the cell enters mitosis (M phase) from the G2 phase, effectively halting cell division. Experimental results using flow cytometry and propidium (B1200493) iodide staining have demonstrated a reduction in the cell population in the G0/G1 phase and a counterbalancing increase in the G2/M phase upon this compound treatment in oral squamous cell carcinoma (OSCC) cells. nih.gov This suggests that this compound specifically targets regulatory mechanisms governing the transition from G2 to M phase. researchgate.netnih.gov
Data from a study on OSCC cells treated with varying concentrations of this compound illustrate this effect:
| This compound Concentration (μg/mL) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated | 73.6 ± 5.22 | 6.6 ± 0.15 | 19.8 ± 2.05 |
| 5 | Data not available | Data not available | Increased |
| 10 | Data not available | Data not available | Increased |
| 25 | Reduced | Data not available | Increased |
Note: Data is illustrative based on descriptions in the source and may not represent exact numerical values from the original figure. nih.gov
The observed G2/M phase arrest is likely mediated through the modulation of key cell cycle regulatory proteins, particularly cyclins and p53. nih.govmdpi.com Cyclins, in association with cyclin-dependent kinases (CDKs), play crucial roles in driving cell cycle progression. mdpi.comijpsonline.com p53, a tumor suppressor protein, is a critical regulator of the cell cycle and apoptosis. mdpi.comgoogle.commdpi.com
Research indicates that this compound treatment leads to a decrease in the expression of cyclin B1, a cyclin essential for the G2 to M phase transition. nih.gov Concurrently, this compound treatment has been shown to increase the expression of p53 protein. nih.gov The downregulation of cyclin B1 and upregulation of p53 collectively contribute to the observed G2/M phase arrest and the inhibition of cell proliferation in cancer cells. nih.gov
G2/M Phase Arrest
Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR) Activation
This compound has been found to induce endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen. oup.comnih.govmdpi.com In response to ER stress, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. oup.comnih.govmdpi.combiomolther.orgdntb.gov.ua
Studies have shown that this compound treatment triggers ER dilation, a morphological indicator of ER stress. oup.com This is accompanied by the upregulation of UPR-regulated proteins, such as PERK, calnexin, and PDI, and the phosphorylation of eIF2α, all within hours of treatment. oup.com Furthermore, this compound induces the nuclear translocation of transcription factors ATF6 and CHOP, which are key mediators of apoptotic signaling from the UPR. oup.com While the UPR initially serves a protective role, prolonged or unresolved ER stress can lead to the activation of pro-apoptotic pathways. nih.gov
Activation of Transcription Factors and Signaling Pathways (e.g., c-Jun, ERK, JNK)
This compound's mechanisms of action also involve the activation of specific transcription factors and signaling pathways, including components of the MAPK pathway such as c-Jun, ERK, and JNK. oup.com
Research indicates that this compound triggers the production of reactive oxygen species (ROS), which in turn leads to the activation of JNK/c-Jun signaling. oup.com The JNK pathway is known to be involved in various cellular processes, including apoptosis and stress responses. nih.gov Activation of c-Jun, a transcription factor, can regulate the expression of genes involved in cell proliferation, survival, and death. plos.org
Furthermore, proteomic analysis suggests that this compound triggers apoptotic signaling pathways, with cross-talk observed among the UPR, c-Jun, and ROS. oup.com While the direct activation of ERK by this compound is not explicitly detailed in the provided information, the involvement of the JNK/c-Jun pathway and the broader context of stress-induced signaling suggest potential interplay with other MAPK components. oup.complos.org
Immunomodulatory Mechanisms
Beyond its direct effects on cancer cells, this compound may also exert immunomodulatory effects, influencing the behavior of immune cells and the secretion of inflammatory mediators.
Stimulation of Arachidonic Acid Cascade and Related Pathways
Studies have indicated that pardaxin can stimulate the arachidonic acid (AA) cascade. researchgate.netnih.gov Arachidonic acid is a polyunsaturated fatty acid present in cell membranes that serves as a precursor for various signaling molecules known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. cvphysiology.comclinref.commdpi.com These molecules play crucial roles in inflammation, hemostasis, and vascular tone. cvphysiology.comclinref.com
Research using pheochromocytoma (PC12) cells demonstrated that pardaxin stimulated the release of arachidonic acid and subsequently induced dopamine (B1211576) release. nih.gov This effect was observed both in the presence and absence of extracellular calcium, suggesting a calcium-independent component to this stimulation. nih.gov Inhibitors of phospholipase (enzymes that release AA from membrane phospholipids) and lipoxygenase (an enzyme in the AA metabolic pathway) were found to block both pardaxin-induced AA release and dopamine release, highlighting the involvement of the lipoxygenase pathway in this mechanism. nih.gov
Regulation of Immune-Related Gene Expression (e.g., SOCS3, STAT Pathways)
Pardaxin has been shown to influence the expression of genes involved in immune responses, including components of the JAK/STAT signaling pathway. The Suppressor of Cytokine Signaling 3 (SOCS3) is a key negative regulator of the JAK/STAT pathway, which is crucial for mediating the effects of various cytokines. oncotarget.comresearchgate.netsemanticscholar.org
In studies investigating the antitumor activity of pardaxin, it was observed to downregulate the expression of SOCS3 in murine fibrosarcoma cells. researchgate.netmdpi.com Downregulation of SOCS3 can potentially lead to increased activation of STAT pathways, which are involved in cell proliferation, survival, and immune responses. oncotarget.comresearchgate.net For instance, STAT3 is a transcription factor that can be activated by various cytokines and growth factors and plays a role in the expression of genes involved in cell growth and inflammation. researchgate.netsemanticscholar.org Pardaxin's ability to downregulate SOCS3 suggests a potential mechanism by which it can modulate immune signaling and cellular processes. researchgate.netmdpi.com
Induction of Cell Differentiation (e.g., Leukemic Cells to Macrophage-Like Cells)
Pardaxin has demonstrated the ability to induce differentiation in certain cell types, notably promoting the differentiation of leukemic cells into macrophage-like cells. mdpi.comnih.govnih.gov This effect has been observed in human monocytic leukemia cell lines, such as THP-1 and U937 cells. mdpi.comnih.govnih.gov
Treatment with pardaxin for several days significantly suppressed the viability and arrested the cell cycle of these leukemic cells at the G0/G1 phase. nih.govnih.gov Furthermore, pardaxin induced morphological changes characteristic of differentiation into macrophage-like cells, which was confirmed by the increased expression of the cell surface marker CD11b. nih.gov The differentiated cells also exhibited enhanced phagocytotic ability. nih.govnih.gov Research suggests that this differentiation process may be mediated, in part, through the regulation of the TLR2/MyD88 signaling pathway, as pardaxin was found to elevate the expression of MyD88 in these cells. nih.govnih.govlarvol.com
| Cell Line | Treatment (Pardaxin Concentration) | Duration | CD11b Expression Increase | Phagocytotic Ability |
|---|---|---|---|---|
| THP-1 | 5 days | Increased (from 26.8% to 44.3%) nih.gov | Enhanced nih.govnih.gov | |
| U937 | 5 days | Increased (from 45.4% to 55.9%) nih.gov | Enhanced nih.govnih.gov |
Autophagy and Mitophagy Induction
Pardaxin has been shown to induce autophagy and, specifically, mitophagy, in various cell types, including human ovarian cancer cells. mdpi.comnih.govresearchgate.netnih.gov Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates, while mitophagy is the selective degradation of mitochondria through autophagy. nih.gov
Studies in ovarian cancer cell lines (PA-1 and SKOV3) treated with pardaxin revealed increased expression of key autophagosome formation-related proteins such as Beclin, p62, and LC3, indicating the activation of autophagy. mdpi.comnih.govresearchgate.net Furthermore, pardaxin treatment led to mitochondrial fragmentation and the upregulation of mitochondrial fission proteins (DRP1 and FIS1) while downregulating fusion proteins (MFN1/2 and OPA1), which are indicative of increased mitochondrial fragmentation. mdpi.comresearchgate.net This enhanced mitochondrial fragmentation coupled with the activation of autophagy points towards the induction of mitophagy. mdpi.comnih.govresearchgate.net The induction of excessive mitophagy by pardaxin is believed to contribute to its cytotoxic effects, particularly in cancer cells, often mediated through the generation of reactive oxygen species (ROS). mdpi.comnih.govresearchgate.netresearchgate.net
| Cell Line | Treatment (Pardaxin Concentration) | Duration | Autophagy Markers (e.g., Beclin, LC3, p62) | Mitochondrial Morphology | Mitophagy |
|---|---|---|---|---|---|
| PA-1 | 5 µM | 24 h | Increased expression of Beclin, LC3-I/II, p62 mdpi.com | Increased fragmentation (decreased mitochondrial network) researchgate.net | Activated mdpi.comnih.govresearchgate.net |
| SKOV3 | 5 µM | 24 h | Increased expression of Beclin, LC3-I/II, p62 (data not explicitly quantified in snippet for SKOV3, but stated as increased) mdpi.com | Increased fragmentation (decreased mitochondrial network) researchgate.net | Activated mdpi.comnih.govresearchgate.net |
Biological Activities and Associated Research Pathways of Pardaxin 5
Antimicrobial Spectrum and Efficacy
Pardaxin (B1611699) 5 exhibits broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, viruses, and fungi. nih.govoup.com Its mechanism of action, involving membrane disruption, is a key factor in its efficacy. nih.govresearchgate.net
Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)
Pardaxin 5 has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net Studies have shown its activity against clinically relevant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, including clinical isolates. nih.govnih.govresearchgate.net The peptide's interaction with the bacterial cell membrane, leading to pore formation and leakage of intracellular contents, is a primary mode of antibacterial action. nih.govresearchgate.net
Research evaluating the minimum inhibitory concentration (MIC) of this compound against E. coli has shown its effectiveness. nih.govmedchemexpress.com One study reported a MIC value of 13 µM against E. coli. medchemexpress.com Another study indicated MICs as low as 0.1 mg/ml against E. coli and Staphylococcus aureus. The efficacy against clinical strains of E. coli suggests its potential as an alternative treatment in the face of increasing antibiotic resistance. nih.gov
| Bacterial Species | Gram Stain | Reported MIC Value(s) | Reference |
| Escherichia coli | Negative | 13 µM, 0.1 mg/ml | medchemexpress.com |
| Staphylococcus aureus (MRSA) | Positive | 6.25 mg/liter, 0.1 mg/ml | nih.gov |
| Salmonella DT104 | Negative | 1.8–2.4 µg/mL |
Antiviral Properties
Pardaxin has been reported to possess antiviral activities. oup.commdpi.comnih.govnih.gov Early studies indicated its ability to permeabilize the virion membrane of vesicular stomatitis virus. nih.govmdpi.com
Antifungal Properties
Pardaxin has also been shown to exhibit antifungal activities. nih.govoup.com Antimicrobial peptides in general play a crucial role in the innate immune response against a wide range of pathogens, including fungi. nih.gov
Mechanisms Counteracting Microbial Resistance Development
A significant advantage of this compound is its mechanism of action, which is less likely to induce resistance compared to traditional antibiotics that target specific cellular processes. nih.govnih.govresearchgate.net By disrupting the bacterial cell membrane through pore formation, this compound targets a fundamental and less adaptable component of the microbial cell. nih.govnih.govresearchgate.net This contrasts with many conventional antibiotics that inhibit specific enzymes or pathways, which can be readily modified by microbes to develop resistance. nih.govreactgroup.orgmdpi.combsmiab.org
Anti-Cancer Activity in Preclinical Models
Beyond its antimicrobial effects, this compound has demonstrated promising anti-cancer activity in preclinical models, showing effects on various cancer cell lines. nih.govresearchgate.netmdpi.comnih.govnih.govmdpi.comnih.govfrontiersin.orgoncotarget.commdpi.comresearchgate.net
Inhibition of Cancer Cell Proliferation and Colony Formation (in vitro)
In vitro studies have shown that this compound can inhibit the proliferation and reduce colony formation of various cancer cell lines. researchgate.netmdpi.comnih.govmdpi.comnih.govfrontiersin.orgoncotarget.com Research on human fibrosarcoma HT-1080 cells demonstrated that this compound inhibited cell proliferation in a time- and dose-dependent manner. mdpi.com It has also been shown to inhibit the proliferation of murine fibrosarcoma MN-11 cells and reduce their colony formation in soft agar (B569324) assays. researchgate.netmdpi.com Studies on oral squamous cell carcinoma (OSCC) cell lines (SCC-4) revealed that this compound reduced cell viability in a dose-dependent manner and substantially decreased the number of colonies formed. nih.gov Furthermore, this compound has been reported to inhibit the proliferation of human cervical adenocarcinoma HeLa cells and human ovarian cancer cells (PA-1 and SKOV3). mdpi.comnih.govmdpi.commdpi.comresearchgate.net
| Cancer Cell Line | Type | Effect on Proliferation | Effect on Colony Formation | Reference |
| HT-1080 | Human Fibrosarcoma | Inhibited | Not specified | mdpi.comnih.govmdpi.com |
| MN-11 | Murine Fibrosarcoma | Inhibited | Reduced | researchgate.netmdpi.com |
| SCC-4 | Oral Squamous Cell Carcinoma | Inhibited | Reduced | nih.gov |
| HeLa | Human Cervical Carcinoma | Inhibited | Not specified | oup.comnih.govmdpi.com |
| PA-1 | Human Ovarian Cancer | Inhibited | Not specified | mdpi.comresearchgate.net |
| SKOV3 | Human Ovarian Cancer | Inhibited | Not specified | mdpi.comresearchgate.net |
| Canine Perianal Gland Adenoma | Canine Tumor | Inhibited | Not specified | researchgate.netnih.govoncotarget.com |
The mechanisms underlying the anti-cancer effects of this compound are being investigated and are thought to involve the induction of apoptosis, disruption of mitochondrial membrane potential, and the generation of reactive oxygen species (ROS) in cancer cells. mdpi.comnih.govmdpi.commdpi.comresearchgate.net this compound has been shown to activate caspases, key enzymes in the apoptotic pathway. researchgate.netmdpi.comnih.govmdpi.comnih.gov Additionally, studies suggest that this compound may induce cell cycle arrest in cancer cells, further limiting their proliferation. researchgate.netnih.govfrontiersin.org
Selective Cytotoxicity Towards Neoplastic Cells
A key area of research into this compound focuses on its ability to selectively target and induce death in neoplastic (cancer) cells. Studies indicate that this compound exhibits cytotoxicity towards various cancer cell lines while showing significantly lower toxicity to normal cells. oup.comresearchgate.netresearchgate.net This selectivity is hypothesized to be related to the differences in membrane composition between cancer cells and normal cells. Cancer cell membranes often have a higher proportion of anionic lipids and are more acidic, which can facilitate the electrostatic binding and subsequent disruption by cationic and amphipathic peptides like this compound. wikipedia.orgresearchgate.net The interaction of this compound with cancer cell membranes can lead to membrane destabilization and disruption, as well as the induction of programmed cell death pathways, such as apoptosis. oup.comwikipedia.orgresearchgate.netmdpi.com
Activity in Diverse Cancer Cell Lines
This compound has demonstrated activity against a variety of cancer cell lines, indicating a broad spectrum of potential applications in oncology. Research findings have reported its effects on cell lines derived from different cancer types, including:
Ovarian Cancer: Studies on human ovarian cancer cell lines, such as PA-1 and SKOV3, have shown that this compound induces apoptosis. researchgate.netmdpi.com This is accompanied by the activation of caspases-9 and -3, disruption of mitochondrial membrane potential, and increased production of reactive oxygen species (ROS). researchgate.netmdpi.com this compound treatment also led to enhanced mitochondrial fragmentation and autophagy, suggesting the activation of mitophagy. researchgate.netmdpi.com
Cervical Cancer: this compound has shown cytotoxicity towards human cervical carcinoma cell lines, including HeLa cells. oup.comresearchgate.net Research suggests that this compound triggers apoptotic signaling pathways in HeLa cells, involving the unfolded protein response (UPR), c-Jun, and ROS. oup.com It has been reported that this compound activated caspase-3 and caspase-7 activities and disrupted mitochondrial membrane potential in these cells. oup.com
Fibrosarcoma: The antitumor activity of this compound has been investigated in fibrosarcoma cell lines, such as human fibrosarcoma HT-1080 cells and murine fibrosarcoma MN-11 cells. oup.commdpi.comnih.gov this compound has been shown to inhibit proliferation and induce apoptosis in HT-1080 cells, characterized by phosphatidylserine (B164497) externalization and chromatin condensation. mdpi.com This process involves the elevation of caspase-3/7 activities, disruption of mitochondrial membrane potential, and accumulation of ROS. mdpi.com In MN-11 cells, this compound inhibited proliferation and reduced colony formation. nih.gov
Oral Squamous Cell Carcinoma: Studies on oral squamous cell carcinoma (OSCC) cell lines, such as SCC-4, have demonstrated the anticancer activity of this compound. researchgate.netnih.gov this compound treatment inhibited the growth rate of SCC-4 cells in a dose-dependent manner and induced apoptosis through the upregulation of caspase-3 activity. nih.govscienceopen.com Cell cycle analysis revealed that this compound induced G2/M phase arrest in SCC-4 cells. nih.gov
Leukemia: this compound has been shown to promote differentiation and maturation of leukemic cells (THP-1 and U937), leading to suppressed cell viability and arrested cell cycle progression at the G0/G1 phase.
The following table summarizes some of the reported in vitro activities of this compound in various cancer cell lines:
| Cancer Cell Line | Reported Activity | Key Mechanisms Involved | References |
| Ovarian Cancer (PA-1, SKOV3) | Induces apoptosis, inhibits proliferation | Caspase activation, mitochondrial membrane disruption, ROS production, mitophagy | researchgate.netmdpi.com |
| Cervical Carcinoma (HeLa) | Induces apoptosis | UPR, c-Jun, ROS, Caspase-3/7 activation, mitochondrial membrane disruption | oup.comresearchgate.net |
| Human Fibrosarcoma (HT-1080) | Inhibits proliferation, induces apoptosis | Caspase-3/7 activation, mitochondrial membrane disruption, ROS production, chromatin condensation | oup.commdpi.com |
| Murine Fibrosarcoma (MN-11) | Inhibits proliferation, reduces colony formation, induces apoptosis | Membrane alteration, apoptotic features (nuclear condensation, disrupted membranes), caspase-7 activation | nih.govresearchgate.net |
| Oral Squamous Cell Carcinoma (SCC-4) | Inhibits growth, induces apoptosis, induces G2/M phase arrest | Caspase-3 activation, cell cycle regulation (cyclin B1, p53) | researchgate.netnih.govscienceopen.com |
| Leukemia (THP-1, U937) | Promotes differentiation and maturation, suppresses viability, induces G0/G1 arrest | Differentiation, cell cycle arrest |
Efficacy in Animal Tumor Models
Beyond in vitro studies, the antitumor efficacy of this compound has been investigated in animal models, providing insights into its potential for in vivo applications.
Murine Fibrosarcoma: In vivo studies using murine fibrosarcoma models, such as mice bearing MN-11 tumors, have demonstrated that this compound can inhibit tumor growth. nih.govresearchgate.net Intratumoral injection of this compound significantly inhibited MN-11 cell growth in mice. nih.govresearchgate.net The treatment was associated with reduced tumor size and vascularization. nih.gov this compound appeared to be nontoxic to normal cells and did not cause notable side effects on the body weight of the mice at effective antitumor doses. nih.govresearchgate.net
Canine Perianal Gland Adenoma: this compound has also shown therapeutic potential in veterinary oncology. Clinical trials involving dogs with perianal gland adenomas demonstrated that local injection of this compound led to a significant reduction in tumor growth. oncotarget.comresearchgate.net In some cases, complete regression of tumors was observed within a few weeks of treatment. The treatment was reported to be well-tolerated, with no significant adverse effects on blood biochemical parameters. oncotarget.comresearchgate.net Surgical resection of treated canine histiocytomas revealed large areas of ulceration, suggesting a lytic effect of this compound. oncotarget.comresearchgate.net
These animal model studies provide evidence for the in vivo antitumor activity of this compound against different tumor types.
Wound Healing Modulatory Effects
This compound has also been investigated for its potential role in modulating wound healing processes. Its antimicrobial properties contribute to preventing and clearing infections in wounds, which is crucial for effective healing. asm.orgnih.gov
Studies in mice with infected cutaneous wounds, particularly those infected with methicillin-resistant Staphylococcus aureus (MRSA), have shown that this compound treatment improved healing rates and reduced bacterial counts compared to control groups or treatment with conventional antibiotics like vancomycin. asm.orgnih.govresearchgate.netresearchgate.net this compound facilitated faster reepithelialization and dermal maturation in these models. nih.gov Furthermore, this compound treatment influenced the inflammatory response at the wound site, controlling the recruitment of monocytes and macrophages and increasing the expression of vascular endothelial growth factor (VEGF), a factor involved in angiogenesis and tissue regeneration. asm.orgnih.gov
The ability of this compound to enhance wound healing, particularly in infected wounds, highlights its potential as a topical therapeutic agent. nih.gov
Comparative Analyses of Pardaxin 5 with Other Bioactive Peptides
Comparison with Other Antimicrobial Peptides (AMPs)
Pardaxin (B1611699) functions as a pore-forming antimicrobial peptide, disrupting bacterial cell membranes through interaction with the lipid bilayer. This mechanism offers an advantage over traditional antibiotics by reducing the likelihood of resistance development fishersci.calatoxan.comcenmed.comnih.gov. Pardaxin has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria fishersci.cacenmed.comwikipedia.org.
Comparative studies have assessed Pardaxin's efficacy against various bacteria alongside other known AMPs. Pardaxins, including P5, belong to the pore-forming AMPs family and act directly on the plasma membrane . Research indicates that pardaxins can exhibit higher bactericidal effects on Gram-positive and Gram-negative bacteria compared to certain other AMPs like dermaseptins, cecropins, and magainin .
A significant distinction highlighted in comparisons is Pardaxin's relatively lower hemolytic activity towards human red blood cells compared to some other cytotoxic peptides, such as melittin (B549807) wikipedia.orgibms.orgmims.com. This suggests a degree of selective toxicity towards bacterial membranes over mammalian cells, a desirable characteristic for potential therapeutic agents mims.comfishersci.ficiteab.com. The mechanism of action of Pardaxin is dependent on the membrane composition, and it can disrupt lipid bilayers composed of zwitterionic lipids wikipedia.org. Pardaxin interacts with the lipid bilayer, leading to pore formation and subsequent leakage of intracellular contents latoxan.comcenmed.com.
Studies comparing Pardaxin (specifically Pardaxin (1-22), a segment) with other AMPs like MSI-78 (4-20), dermaseptin-PC (DMPC) (1-19), and Cecropin (B1577577) B (1-21) against nosocomial bacterial pathogens found that Pardaxin (1-22) and MSI-78 (4-20) displayed the most pronounced antimicrobial activity latoxan.comwikipedia.org. Mechanistic studies confirmed strong membrane interaction for Pardaxin (1-22) and MSI-78 (4-20), contributing to their potent activity latoxan.comwikipedia.org.
Research on Escherichia coli strains, including clinical isolates, showed that Pardaxin peptide exhibited antimicrobial properties, with minimum inhibitory concentrations (MIC) comparable to or lower than erythromycin (B1671065) fishersci.cacenmed.comnih.gov. For a clinical E. coli strain, the MIC of Pardaxin was found to be 390 µg/ml, while for a standard strain, it was 450 µg/ml, compared to 500 µg/ml for erythromycin fishersci.canih.gov.
| Peptide | Activity Type | Key Mechanism | Hemolytic Activity (vs. Pardaxin) | Notes |
| Pardaxin | Antibacterial | Membrane disruption, pore formation fishersci.ca | Lower wikipedia.orgibms.orgmims.com | Broad-spectrum fishersci.cacenmed.comwikipedia.org |
| Melittin | Antibacterial | Lysis of cells wikipedia.org | Higher wikipedia.orgibms.orgmims.com | Cytotoxic to mammalian and bacterial cells wikipedia.org |
| Dermaseptins | Antibacterial | Membrane disturbance latoxan.com | Lacks hemolytic activity (Dermaseptin B2) latoxan.com | Active against bacteria, fungi, protozoa (Dermaseptin B2) latoxan.com |
| Cecropins | Antibacterial | Lysis of cells wikipedia.org | Not specified in comparison | Act selectively on bacterial membranes wikipedia.org |
| Magainin | Antibacterial | Membrane disruption | Not specified in comparison | Pore-forming citeab.com |
| MSI-78 (4-20) | Antibacterial | Membrane damage latoxan.com | Not specified in comparison | Potent activity against tested bacteria latoxan.com |
| Erythromycin | Antibacterial | Targets specific processes latoxan.com | Not applicable | Traditional antibiotic latoxan.com |
Comparison with Other Anticancer Peptides (ACPs)
Beyond its antimicrobial functions, Pardaxin has demonstrated significant anticancer activity against various human and murine cancer cell lines wikipedia.orgmims.comfishersci.fimims.comnih.govresearchgate.netiiab.me. Pardaxin inhibits proliferation and induces apoptosis in cancer cells wikipedia.orgmims.comfishersci.finih.gov. Its mechanism of action in cancer cells involves the disruption of the cell membrane and the induction of apoptotic pathways mims.comfishersci.finih.govresearchgate.net. Pardaxin can trigger caspase-dependent and reactive oxygen species (ROS)-mediated apoptosis mims.comfishersci.fi. It has been shown to disrupt mitochondrial function, leading to the release of cytochrome c and activation of the caspase cascade fishersci.fi.
Compared to conventional chemotherapy agents, ACPs like Pardaxin offer potential advantages such as higher selectivity towards cancer cells and a lower likelihood of inducing multidrug resistance mims.comfishersci.firsc.orgnih.gov. Traditional chemotherapies like doxorubicin (B1662922) and ifosfamide (B1674421) are widely used but can have significant side effects and limitations wikipedia.orgmims.comwikipedia.org. Melphalan and TNF-α, while used in some cancer treatments, also carry risks of side effects mims.com. 5-Fluorouracil (5-FU) is another common chemotherapy agent, but its toxicity can cause severe side effects wikipedia.orgrsc.org.
Pardaxin's ability to selectively target malignant cells is attributed, in part, to differences in the lipid composition of cancer cell membranes compared to normal cells mims.comfishersci.ficiteab.comnih.gov. Cancer cell membranes often have a more anionic character, which facilitates electrostatic interactions with cationic AMPs/ACPs like Pardaxin fishersci.fi.
Other marine-derived bioactive peptides and AMPs have also shown anticancer potential. Piscidin-1, for instance, has been reported to inhibit the motility and proliferation of human fibrosarcoma cells by inducing apoptotic and necrotic activity rsc.org. Hepcidin, primarily known for its role in iron metabolism, also possesses antimicrobial and potential anticancer activity nih.govuni-freiburg.de. Studies on other AMPs like cecropin B have shown in vivo antitumor activity in mice citeab.com.
| Bioactive Agent | Activity Type | Key Mechanism in Cancer Cells | Notes |
| Pardaxin | Anticancer | Membrane disruption, apoptosis induction (caspase-dependent, ROS-mediated) mims.comfishersci.finih.gov | Selective toxicity towards cancer cells mims.comfishersci.ficiteab.com |
| Doxorubicin | Anticancer | DNA intercalation, topoisomerase inhibition wikipedia.org | Conventional chemotherapy, significant side effects wikipedia.org |
| Ifosfamide | Anticancer | DNA alkylation wikipedia.org | Conventional chemotherapy, significant side effects wikipedia.org |
| Melphalan | Anticancer | DNA alkylation mims.comwikipedia.org | Conventional chemotherapy, used for specific cancers wikipedia.org |
| 5-Fluorouracil (5-FU) | Anticancer | Thymidylate synthase inhibition wikipedia.orgrsc.org | Conventional chemotherapy, can cause severe side effects wikipedia.orgrsc.org |
| Piscidin-1 | Anticancer | Apoptotic and necrotic activity rsc.org | Marine-derived AMP/ACP |
| Hepcidin | Anticancer | Not specified in comparative context | Primarily iron regulation, also antimicrobial/anticancer activity nih.gov |
Structural and Functional Analogies and Distinctions Across Pardaxin Isoforms (P1-P5)
Pardaxin exists in several isoforms (P1-P5), isolated from different species of flatfish. P1, P2, and P3 are found in the Pacific Peacock sole (P. pavoninus), while P4 and P5 are from the Red Sea Moses sole (P. marmoratus) wikipedia.orgwikidata.org. All known pardaxins are single-chain peptides composed of 33 amino acids wikidata.org.
Structurally, pardaxins share a common motif characterized by a helix-hinge-helix conformation wikipedia.orgibms.orgmims.com. This structure consists of an N-terminal hydrophobic α-helix connected to a C-terminal amphiphilic α-helix via a linker region wikipedia.orgmims.com. This amphipathic nature is crucial for their ability to insert into biological membranes and form pores mims.com. The N-terminal α-helix is important for peptide insertion into the lipid bilayer, while the amphiphilic C-terminal helix is involved in forming the ion-channel lining segment wikipedia.orgmims.com. The specific conformation, such as a "horseshoe" shape observed for P4 in LPS micelles, can vary depending on the membrane environment mims.comguidetopharmacology.org.
Despite these shared characteristics, there are distinctions among the isoforms, particularly in their amino acid sequences, which contribute to functional differences. Amino acid alignment reveals variable residues across the isoforms wikipedia.orgwikidata.org. A key difference between Pardaxin P4 and P5 lies at position 31. Pardaxin P5 has an Aspartic acid (Asp) residue at this position, whereas Pardaxin P4 has a Glycine (Gly) residue wikidata.org. This single amino acid substitution is in accordance with the molecular weight difference between P4 and P5 wikidata.org.
These sequence variations lead to differences in their biological activities. While Pardaxin P5 has a similar efficacy compared to P4, it exhibits a significantly lower potency wikidata.org. The distinct hemolytic activities observed between P4 and P5 may be attributed to differences in their charge or secondary structure influenced by this amino acid variation wikidata.org. The additional negative charge at position 31 in P5, due to the Asp residue, might influence the permeability ratio for ions through pardaxin pores wikidata.org.
| Isoform | Source Species | Key Sequence Distinction (vs. P5) | Shared Structural Motif | Functional Distinction (vs. P5) |
| P1 | Pardachirus pavoninus | Variable residues wikipedia.orgwikidata.org | Helix-hinge-helix wikipedia.org | Not explicitly detailed in comparison to P5 in sources |
| P2 | Pardachirus pavoninus | Variable residues wikipedia.orgwikidata.org | Helix-hinge-helix wikipedia.org | Genetically closest to P5, differs at position 31 (Asp->Gly) wikidata.org |
| P3 | Pardachirus pavoninus | Variable residues wikipedia.orgwikidata.org | Helix-hinge-helix wikipedia.org | Not explicitly detailed in comparison to P5 in sources |
| P4 | Pardachirus marmoratus | Glycine at position 31 wikidata.org | Helix-hinge-helix wikipedia.org | Higher potency, different hemolytic activity wikidata.org |
| P5 | Pardachirus marmoratus | Aspartic acid at position 31 wikidata.org | Helix-hinge-helix wikipedia.org | Lower potency, different hemolytic activity wikidata.org |
Advanced Research Methodologies in Pardaxin 5 Studies
In Vitro Cellular and Biochemical Assays
Antimicrobial Efficacy Testing (e.g., Disk Diffusion, Microdilution Broth Assays)
Antimicrobial efficacy testing is a fundamental step in evaluating the potential of Pardaxin (B1611699) 5 as an antibacterial agent. Standardized in vitro methods, such as disk diffusion and microdilution broth assays, are commonly employed to determine the susceptibility of various bacterial strains to Pardaxin 5.
The disk diffusion method involves placing disks impregnated with this compound on an agar (B569324) plate inoculated with the target bacterium. The presence and size of a clear zone of inhibition around the disk indicate the peptide's antimicrobial activity. This method provides a qualitative or semi-quantitative assessment of efficacy. Studies have utilized disk diffusion tests to assess the antimicrobial effect of Pardaxin against Escherichia coli strains, observing a distinct area of no growth around the Pardaxin disks for both standard and clinical strains. nih.govresearchgate.netresearchgate.netnih.govcivilica.com
Microdilution broth assays are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound. The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth, while the MBC is the lowest concentration that kills 99.9% of the bacteria. This quantitative method provides crucial data on the potency of this compound. Research on the antimicrobial efficacy of Pardaxin against E. coli using microdilution tests determined MIC values of 390 µg/ml for a clinical strain and 450 µg/ml for a standard strain. These concentrations were noted as comparable to the concentration of erythromycin (B1671065), indicating the antibacterial properties of Pardaxin against E. coli. nih.govresearchgate.netresearchgate.netnih.govcivilica.com
These in vitro testing methodologies provide essential baseline data on the direct antibacterial effects of this compound and help guide further research into its therapeutic applications.
Preclinical In Vivo Animal Models
Preclinical in vivo animal models are indispensable for evaluating the efficacy and potential therapeutic applications of this compound in a complex biological system. These models allow researchers to study the peptide's effects on infection progression and tumor growth, as well as its interactions with host tissues and the immune system.
Infection Models (e.g., MRSA Wound Infection Models)
Infection models are utilized to assess the ability of this compound to combat bacterial infections in vivo. Methicillin-resistant Staphylococcus aureus (MRSA) wound infection models are particularly relevant due to the increasing prevalence of antibiotic-resistant bacterial skin and soft tissue infections. nih.gov
Studies have evaluated Pardaxin as a wound-healing agent in mouse models of MRSA infection. researchgate.netresearchgate.net In such models, wounds are created and inoculated with MRSA, and then treated with this compound. The efficacy is typically assessed by monitoring bacterial load in the wound, evaluating wound healing progression, and analyzing inflammatory markers. Research has shown that Pardaxin demonstrated antibacterial activity against MRSA in vitro and decreased MRSA-induced TNF-α at the wound site in a mouse model. researchgate.netresearchgate.netasm.org Gram staining of wound biopsy specimens from infected mice treated with Pardaxin showed a reduction in Gram-positive microorganisms compared to untreated groups. asm.org Pardaxin treatment in MRSA-infected mice also decreased the induction of MCP-1, IL-6, and TNF compared to positive controls. asm.org
These in vivo infection models provide valuable insights into the therapeutic potential of this compound for treating bacterial infections, particularly those caused by drug-resistant strains.
Cancer Xenograft and Orthotopic Tumor Models
Preclinical cancer models, including xenograft and orthotopic tumor models, are employed to investigate the antitumor activity of this compound in vivo. Xenograft models involve implanting human cancer cells into immunocompromised mice, while orthotopic models involve implanting cancer cells directly into the corresponding organ in mice, which can better reflect the original tumor microenvironment. oup.comtandfonline.com
Studies have demonstrated the antitumor activity of Pardaxin against various cancer cell lines in vitro and in murine fibrosarcoma models in vivo. mdpi.comresearchgate.net Local injection of Pardaxin has resulted in a significant reduction of tumor growth in animal models. researchgate.net For example, in a study using a murine fibrosarcoma model, Pardaxin treatment led to higher growth inhibition ratios and increased the apoptotic rate in a time-dependent manner. mdpi.com Pardaxin has also shown potent anti-tumor activity against canine perianal gland adenoma, with local injection resulting in significant tumor growth reduction. researchgate.netoncotarget.com
While the search results mention xenograft and orthotopic models in the context of cancer research methodologies in general oup.com, specific detailed findings using this compound in orthotopic models were not extensively provided in the search results. However, the successful application in xenograft models and naturally occurring tumors in dogs highlights the utility of in vivo cancer models in evaluating this compound's therapeutic effects.
Molecular and Omics Approaches
Molecular and omics approaches provide in-depth insights into the cellular and molecular mechanisms underlying the biological activities of this compound. These techniques allow researchers to analyze changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment.
Gene Expression Profiling (e.g., Quantitative Real-Time PCR, RNA Sequencing)
Gene expression profiling techniques, such as quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-Seq), are used to measure the transcript levels of specific genes or the entire transcriptome in cells or tissues treated with this compound. These methods help identify genes that are upregulated or downregulated in response to the peptide, providing clues about the signaling pathways and cellular processes affected.
While direct studies specifically detailing this compound's effects using RNA-Seq were not prominently featured in the search results, the methodology itself is widely used in transcriptomic profiling to identify differentially expressed genes and understand functional perturbations in biological processes. researchgate.net RT-qPCR is commonly used to validate gene expression changes identified by RNA-Seq or to quantify the expression of specific target genes. researchgate.netplos.orgnih.govnih.gov Transcriptome analysis of Pardaxin-treated HT-1080 cells revealed the induction of the gene encoding c-FOS, an AP-1 transcription factor. researchgate.netoncotarget.com
Proteomic and Metabolomic Analysis
Proteomic analysis involves the large-scale study of proteins, including their expression levels, modifications, and interactions, in response to a stimulus like this compound. Metabolomic analysis focuses on the comprehensive study of metabolites, the small molecules involved in metabolic pathways. These omics approaches provide a snapshot of the cellular state and can reveal the downstream effects of this compound treatment.
Proteomic analysis has been employed to investigate the mechanisms of Pardaxin's action. Proteomic analysis revealed that Pardaxin triggers apoptotic signaling pathways in HeLa cells, involving cross-talk with the unfolded protein response (UPR), the c-Jun pathway, and reactive oxygen species (ROS). researchgate.netoncotarget.comoup.comoup.com Pardaxin was found to play roles in scavenging ROS to alleviate c-Jun activation, and knockdown of c-Jun abrogated Pardaxin-induced caspase activation and cell death, highlighting the involvement of ROS and c-Jun in Pardaxin-induced apoptosis signaling. researchgate.netoncotarget.comoup.com Proteomic analysis also indicated that Pardaxin affects cellular processes, with electron microscopy revealing a dilated ER in Pardaxin-treated HeLa cells. oup.com
While metabolomic analysis was mentioned in the context of identifying molecular mechanisms of other peptides researchgate.net, specific detailed findings of metabolomic analysis directly applied to this compound were not extensively present in the provided search results. However, the application of proteomic analysis has significantly contributed to understanding the intricate cellular responses to this compound.
Cytokine and Secreted Factor Quantification (e.g., ELISA)
Cytokine and secreted factor quantification, often performed using techniques like Enzyme-Linked Immunosorbent Assay (ELISA), is used to assess the immunomodulatory effects of this compound. Studies have investigated the impact of this compound treatment on the levels of various cytokines in biological samples. For instance, research in tumor-bearing mice treated with this compound examined serum concentrations of TNF-α, IL-1β, and MIP-1α. Results indicated that treatment with medium and high doses of this compound decreased levels of TNF-α and IL-1β after 14 days compared to untreated groups. MIP-1α levels also significantly decreased after 14 days of treatment with low, medium, and high doses of this compound nih.govresearchgate.net. Another study in MRSA-infected mice showed that this compound treatment decreased the induction of MCP-1, IL-6, and TNF compared to positive controls asm.org. While this compound itself caused a modest increase in IL-6 secretion, it was significantly lower than the increase induced by MRSA infection asm.org.
Below is a summary of observed changes in cytokine levels upon this compound treatment:
| Cytokine | Effect of this compound Treatment (vs. Untreated) | Study Context | Source |
| TNF-α | Decreased (medium and high doses, 14 days) | Tumor-bearing mice | nih.govresearchgate.net |
| IL-1β | Decreased (medium and high doses, 14 days) | Tumor-bearing mice | nih.govresearchgate.net |
| MIP-1α | Decreased (low, medium, and high doses, 14 days) | Tumor-bearing mice | nih.govresearchgate.net |
| MCP-1 | Decreased induction | MRSA-infected mice | asm.org |
| IL-6 | Decreased induction (modest increase vs. control) | MRSA-infected mice | asm.org |
| TNF | Decreased induction | MRSA-infected mice | asm.org |
Biophysical and Structural Determination Techniques
Biophysical and structural determination techniques are essential for understanding how this compound interacts with membranes and adopts specific conformations.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides like this compound, particularly in membrane-mimicking environments such as micelles or lipid bilayers nih.govumich.eduntu.edu.sg. Both solution-state and solid-state NMR approaches provide complementary information nih.govumich.edu. Solution NMR is often used with detergent micelles that mimic biological membranes, while solid-state NMR is applied to study peptides reconstituted into phospholipid bilayers, providing insights into peptide conformation and lipid bilayer perturbations umich.eduntu.edu.sg. Isotope labeling, such as with 15N, is frequently used to enhance spectral resolution and enable specific types of experiments, particularly for larger peptides uzh.ch.
Studies using 1H solution NMR spectroscopy have determined the high-resolution structure of synthetic this compound (Pa4) in sodium dodecylphosphocholine (B1670865) micelles. In this environment, the peptide adopts a bend-helix-bend-helix motif with an angle of 122 ± 9° between the two helical segments nih.govresearchgate.net. This structure differs significantly from structures determined in organic solvents nih.govresearchgate.net. Paramagnetic solution NMR experiments have also been used to assess the solvent accessibility of this compound residues in micelles, revealing that most of the peptide, except for the C-terminus, is not solvent-exposed nih.govresearchgate.net.
Solid-state NMR experiments on this compound in lipid bilayers complement solution NMR findings nih.govresearchgate.net. These studies provide information on the peptide's orientation and dynamics within the membrane nih.govresearchgate.netumich.edu. For instance, 13C-15N rotational echo double-resonance (REDOR) experiments in multilamellar vesicles support the helical conformation of the C-terminal segment nih.govresearchgate.net. 2H NMR experiments show that this compound induces considerable disorder in both the headgroups and the hydrophobic core of lipid bilayers nih.govresearchgate.net. Solid-state NMR studies indicate that the C-terminal helix of this compound has a transmembrane orientation in DMPC bilayers, while in POPC bilayers, it is oriented heterogeneously on the lipid surface and undergoes slow motion nih.govresearchgate.net.
15N relaxation dispersion NMR experiments are employed to study the dynamics and kinetics of molecular interactions. Specifically, [(15)N-Leu-19] relaxation dispersion NMR experiments have been used to estimate the binding kinetics of this compound (Pa4) with lipopolysaccharide (LPS) micelles nih.govnih.govresearchgate.netresearchgate.net. These experiments provide insights into the dynamic processes occurring during the interaction of this compound with bacterial membrane components.
31P NMR spectroscopy is a valuable technique for investigating the interaction of peptides with lipid bilayers by monitoring changes in the phosphorus headgroups of phospholipids. 31P NMR experiments have been used to characterize the interactions of this compound (Pa4) with LPS micelles nih.govnih.govresearchgate.net. These studies can reveal how the peptide affects the dynamics and conformation of the lipid headgroups nih.gov. 31P solid-state NMR data from lipid bilayers suggest that this compound alters the headgroup dynamics and conformation nih.gov.
Saturation Transfer Difference (STD) NMR is a solution-state NMR technique used to identify which residues of a ligand (in this case, this compound) are in close contact with a receptor (such as LPS micelles) ntu.edu.sgspringernature.com. STD NMR experiments have been applied to this compound to identify residues intimately associated with LPS micelles nih.govnih.govresearchgate.net. STD-TOCSY spectra, interpreted based on the presence of cross-peaks indicating close contacts (≤5 Å), have shown that ring proton resonances of Phe2, Phe3, and Phe15 residues of this compound exhibit intense STD effects, indicating their close contacts with LPS nih.gov.
Circular Dichroism (CD) spectroscopy is widely used to study the secondary structure of peptides and proteins in various environments pnas.org. CD measurements have been carried out on this compound to determine its conformation in different conditions, including in the presence of membrane-mimicking environments like trifluoroethanol (TFE), micelles, and lipid vesicles oup.comnih.gov. The far-ultraviolet CD spectrum of this compound has shown characteristic bands indicative of its secondary structure content nih.gov. Analysis of CD spectra has estimated the percentage of alpha-helix, beta-structure, and random coil in this compound nih.gov. CD results indicate that this compound has a propensity for helix conformation, although the presence of proline residues can cause structural distortion oup.com. CD spectra of this compound in the presence of micelles and lipid vesicles have also been used to investigate its conformation upon membrane interaction oup.com.
Below is a table summarizing secondary structure content estimations from CD and Raman spectroscopy:
| Method | Alpha-helix | Beta-structure | Random coil | Source |
| Raman spectroscopy | 39% | 23% | 39% | nih.gov |
| CD spectroscopy | 23% | 21% | 56% | nih.gov |
CD spectroscopy can also distinguish between the membrane interaction profiles of different pardaxin variants researchgate.net.
31P NMR
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of molecular interactions, such as the binding of a peptide to a lipid membrane or another molecule. researchgate.netmuni.cz In ITC experiments, a ligand (e.g., this compound) is titrated into a solution containing the binding partner (e.g., lipid vesicles), and the heat change associated with the binding event is precisely measured at a constant temperature. muni.cz This heat change provides direct information on the enthalpy (H) of the interaction. By analyzing the heat released or absorbed after each injection, the stoichiometry (n), the binding affinity (dissociation constant, Kd), and the entropy change (S) of the binding process can be determined. muni.cz
ITC has been employed in studies involving pardaxin, including investigations into its interactions with lipopolysaccharide (LPS) micelles. researchgate.netnih.govresearchgate.net These studies utilize ITC as one of several biophysical methods to characterize the binding kinetics and thermodynamics of pardaxin with components of bacterial membranes. nih.govresearchgate.net The data obtained from ITC experiments contribute to understanding the energetic driving forces behind pardaxin's membrane interactions.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution and diffusion behavior of particles, including macromolecules and aggregates, in solution. nih.govmosbri.eu DLS works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.govmosbri.eu From these fluctuations, the translational diffusion coefficient is determined, which can then be converted into a hydrodynamic radius using the Stokes-Einstein equation. nih.govmosbri.eu
DLS is valuable for assessing the homogeneity of peptide samples and detecting the formation of aggregates, which can be crucial for studies involving membrane-active peptides like this compound. mosbri.eu It can also be used to monitor time-dependent size changes, such as those occurring during large oligomerization reactions or interactions with lipid structures. mosbri.eu Studies investigating the interaction of pardaxin with LPS micelles have utilized DLS as a complementary method to characterize the peptide-micelle complexes. nih.govresearchgate.net DLS provides information on the size of these complexes, offering insights into the nature of pardaxin's association with bacterial membrane components.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that provides information about the vibrational modes of molecules, which are characteristic of their chemical bonds and functional groups. acs.orgspectroscopyonline.com In the context of peptides and proteins, IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is widely used to study their secondary structure. acs.org Specific regions of the IR spectrum, such as the amide I (1600–1800 cm⁻¹) and amide II (1470–1570 cm⁻¹) bands, are highly sensitive to the protein backbone conformation (e.g., alpha-helix, beta-sheet, random coil). acs.org
IR spectroscopy has been applied in studies of pardaxin to investigate its structural changes upon interaction with model membranes. nih.govresearchgate.net By analyzing shifts and changes in the intensity of amide bands, researchers can infer how the peptide's secondary structure is affected by the presence of lipid bilayers or micelles. acs.org This information is critical for understanding the mechanism by which pardaxin interacts with and perturbs biological membranes.
Computational and In Silico Approaches
Computational and in silico methods play a significant role in complementing experimental studies of this compound, providing molecular-level insights and enabling the prediction of its properties and interactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. plos.orgdntb.gov.uabiorxiv.orgresearchgate.net By applying the laws of physics, MD simulations can provide detailed trajectories of how a peptide like this compound interacts with its environment, such as a lipid bilayer or a protein target. These simulations offer insights into structural dynamics, orientation, insertion depth, and the behavior of specific residues within a membrane environment. plos.orgnih.gov
All-atom MD simulations have been performed to investigate the interactions of pardaxin with various lipid bilayers, including zwitterionic (DMPC, DPPC, POPC) and anionic (POPG, POPG/POPE) membranes. plos.orgnih.gov These simulations have shown that the C-terminal helix of pardaxin is maintained in different model bilayers. plos.orgnih.gov Furthermore, MD simulations have revealed that pardaxin tilts into DMPC, DPPC, and POPG/POPE mixed bilayers more significantly than into POPC and POPG bilayers. plos.orgnih.gov The structure of zwitterionic membranes appeared to be more affected by the peptide compared to anionic bilayers. plos.orgnih.gov MD simulations have also been used to investigate the "snorkeling" behavior of cationic residues and the role of phenylalanine residues in peptide-membrane interactions. plos.org
Machine Learning-Based Activity Prediction (e.g., Support Vector Machine Scores)
Machine learning approaches are increasingly used in peptide research for predicting various properties and activities based on their amino acid sequences and other features. nih.govplos.orgresearchgate.netarxiv.org Support Vector Machines (SVMs) are a type of supervised machine learning algorithm that can be used for classification or regression tasks, such as predicting the likelihood or potency of a peptide exhibiting a specific activity (e.g., antimicrobial or anticancer). plos.org SVM scores can be generated based on training data of peptides with known activities.
Machine learning, including the use of SVM scores, has been applied in the design and analysis of pardaxin-derived peptides. researcher.lifeeurekaselect.com Studies have utilized in silico approaches to derive fragmented peptides from pardaxin and predict their potential anticancer activities using SVM scores. researcher.lifeeurekaselect.com Single residue replacements in these fragmented peptides were also analyzed, and their predicted SVM scores were used to identify derivatives with potentially stronger anticancer properties. researcher.lifeeurekaselect.com These computational predictions are often followed by in vitro validation to confirm the predicted activities. researcher.lifeeurekaselect.comresearchgate.net
Peptide Structure Prediction and Molecular Docking Modeling
Predicting the three-dimensional structure of a peptide from its amino acid sequence is a crucial step in understanding its function and interactions. Computational methods like PEP-FOLD can predict peptide structures, particularly for sequences within a certain length range. univ-paris-diderot.fr Molecular docking is another computational technique used to predict the preferred binding orientation and affinity of a peptide (ligand) to a target molecule (receptor), such as a protein or a lipid bilayer. preprints.orgresearchgate.netscienceopen.com Docking algorithms explore various possible binding poses and score them based on interaction energies.
Studies on pardaxin have employed peptide structure prediction and molecular docking. The structure of pardaxin has been determined experimentally using techniques like NMR, revealing a bend-helix-bend-helix motif or a helix-turn-helix conformation depending on the environment (e.g., micelles vs. lipid bilayers). nih.govnih.govresearchgate.netrcsb.org Computational structure prediction methods can complement these experimental findings or be used to model the structures of pardaxin variants or fragments. Molecular docking has been used to study the potential interactions of pardaxin-derived peptides with specific protein targets implicated in diseases like cancer, helping to predict binding modes and affinities. researcher.lifeeurekaselect.com This in silico approach assists in identifying promising peptide candidates for therapeutic development. researchgate.netresearcher.lifeeurekaselect.com
Future Directions and Translational Research Perspectives for Pardaxin 5
Elucidation of Remaining Complex Molecular Mechanisms
While studies have shed light on some of the molecular mechanisms of Pardaxin (B1611699) 5, a comprehensive understanding of its interactions with target cells and intracellular pathways is still evolving. Pardaxin's mechanism involves disrupting bacterial cell membranes through interaction with the lipid bilayer, leading to pore formation and leakage of intracellular contents. nih.gov This membrane-disrupting property is considered advantageous as it may reduce the likelihood of resistance development compared to traditional antibiotics. nih.gov
In cancer cells, Pardaxin 5 has been shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS) and caspase activation. Specifically, it triggers caspase-dependent and independent apoptosis pathways. Research in human cervical carcinoma HeLa cells indicated that this compound activates the unfolded protein response, oxidative stress, and affects cytoskeletal distribution. oup.comoup.com It also activates the activator protein-1 transcription factor, leading to apoptosis via both caspase- and apoptosis-inducing factor-dependent pathways. oup.com ROS accumulation appears to play a role in activating c-Jun, which is involved in Pardaxin-induced caspase activation and cell death. oup.com Further investigation into the precise molecular targets and signaling cascades involved in its various biological activities, particularly in different cell types and in complex biological environments, is essential. Understanding how membrane composition influences this compound's interaction and activity is also an area of ongoing research. plos.org
Rational Design of Advanced Peptide Analogs and Mimetics
The design and synthesis of this compound analogs and mimetics represent a significant area for future development. Modifications to the peptide sequence can alter its activity, potentially leading to improved efficacy, reduced toxicity, or enhanced specificity. researchgate.net Studies have explored truncated and modified Pardaxin analogs to understand the structural features responsible for selective activity. researchgate.netoup.com For instance, modifications to the C-terminal domain and the addition of a positive charge to the N-terminus have shown potential in enhancing antibacterial activity while reducing hemolytic effects. researchgate.net Rational design approaches based on biophysical principles are being employed to generate shorter peptides with specific biological activities. oup.com
The development of advanced analogs could focus on improving stability against proteolytic degradation, enhancing target cell specificity (e.g., distinguishing cancer cells from normal cells more effectively), and modulating the balance between membrane lytic and non-lytic mechanisms. researchgate.netnih.gov Molecular dynamics simulations are also being used to gain insights into the interactions between Pardaxin analogs and bacterial membranes to aid in the design process. nih.govacs.org
Exploration of Synergistic Effects with Existing Therapeutic Agents
Investigating the synergistic potential of this compound in combination with existing therapeutic agents is a promising translational research direction. Combining antimicrobial peptides with conventional antibiotics can lead to enhanced inhibitory effects, particularly against multidrug-resistant strains. frontiersin.orgdovepress.com The rationale is that the membrane-disrupting action of peptides like this compound can facilitate the entry of antibiotics into bacterial cells, overcoming resistance mechanisms. frontiersin.org
While research on the synergistic effects of this compound specifically with other drugs is an area requiring further exploration, studies with other antimicrobial peptides suggest that such combinations can be highly effective. frontiersin.orgdovepress.commdpi.com Future research should explore combinations of this compound with various classes of antibiotics to combat bacterial infections, and with chemotherapeutic agents to enhance anticancer efficacy and potentially overcome drug resistance in cancer treatment. upm.edu.my
Development of Novel Peptide Delivery Systems and Formulation Strategies
A major challenge in the clinical translation of peptide therapeutics like this compound is their delivery to the target site efficiently and safely. Peptides can be susceptible to degradation by proteases, have short half-lives, and may face challenges in crossing biological barriers. researchgate.net Therefore, the development of novel delivery systems and formulation strategies is crucial.
Research into delivery systems for peptides and other therapeutic agents includes approaches utilizing nanovesicles based on lipids, polymers, and peptides. mdpi.com Lipid-specific delivery systems have been suggested to enhance the selectivity and efficacy of compounds with membrane-disrupting properties like Pardaxin. Cell-penetrating peptides (CPPs) offer a mechanism for delivering therapeutic agents directly into cells. researchgate.net Future work should focus on developing targeted delivery systems, such as nanoparticles or liposomes, that can encapsulate this compound and deliver it specifically to infected tissues or tumor sites, improving its therapeutic index and reducing potential off-target effects.
Investigation of Broader Biological Applications beyond Current Scope
Beyond its established antimicrobial and anticancer activities, this compound may possess other valuable biological applications that warrant investigation. Its immunomodulatory properties, including the enhancement of immune responses by promoting differentiation and maturation of immune cells, suggest potential roles in immunotherapy or in modulating inflammatory responses.
Pardaxin has also shown promise in enhancing wound healing, potentially by reducing bacterial counts and influencing factors involved in tissue repair. researchgate.netnih.gov Its application in veterinary medicine for treating tumors in animals highlights its potential in comparative oncology and provides valuable information for human clinical trials. researchgate.net Exploring its activity against viruses, fungi, or other pathogens beyond bacteria could reveal new therapeutic uses. researchgate.netupm.edu.my Furthermore, investigating its potential in treating other conditions where modulating membrane interactions or inducing selective cell death could be beneficial represents a fertile ground for future research.
Q & A
Q. What molecular mechanisms underlie Pardaxin 5's selective cytotoxicity in cancer cells?
Q. What experimental models are suitable for evaluating this compound's antitumor efficacy?
Q. How can researchers ensure reproducibility in pardaxin studies?
Follow standardized protocols for peptide purification, characterization (e.g., mass spectrometry), and in vivo administration. Document batch-to-batch variability and include negative controls (e.g., scrambled peptide sequences). Reproducibility requires full disclosure of experimental conditions, as per guidelines for scientific reporting .
Advanced Research Questions
Q. How do contradictory findings on pardaxin's toxicity in different species inform translational research?
Q. What statistical methods resolve discrepancies in pardaxin's efficacy across tumor types?
Multivariate regression analysis can correlate pardaxin's efficacy with tumor biomarkers (e.g., c-FOS expression levels). Meta-analyses of dose-response data (e.g., IC50 values across cell lines) should account for heterogeneity using random-effects models. Transparent reporting of confidence intervals and p-values is critical .
Q. How can pardaxin's ER-targeting mechanism be optimized for resistant cancers?
Methodological Considerations
Q. What techniques validate pardaxin's specificity for cancer cell membranes?
Q. How should researchers design pharmacokinetic studies for pardaxin?
Data Presentation and Ethics
Q. What ethical guidelines apply to pardaxin studies in animal models?
Q. How should pardaxin's raw data be archived for reproducibility?
Q. Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
